tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate

Lipophilicity Physicochemical Properties Drug Design

tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 870535-27-6) is a synthetic, heterocyclic organic compound classified as an N-Boc-protected 2-hydroxymethylindole derivative carrying a chlorine substituent at the 4-position. It serves exclusively as a versatile intermediate in medicinal chemistry and drug discovery, not as an active pharmaceutical ingredient itself.

Molecular Formula C14H16ClNO3
Molecular Weight 281.74
CAS No. 870535-27-6
Cat. No. B2475072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate
CAS870535-27-6
Molecular FormulaC14H16ClNO3
Molecular Weight281.74
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C1CO)C(=CC=C2)Cl
InChIInChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-9(8-17)7-10-11(15)5-4-6-12(10)16/h4-7,17H,8H2,1-3H3
InChIKeyMJELCIINMGHXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 870535-27-6): A Dual-Functionalized Indole Building Block for Medicinal Chemistry Sourcing


tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 870535-27-6) is a synthetic, heterocyclic organic compound classified as an N-Boc-protected 2-hydroxymethylindole derivative carrying a chlorine substituent at the 4-position . It serves exclusively as a versatile intermediate in medicinal chemistry and drug discovery, not as an active pharmaceutical ingredient itself. Its molecular architecture uniquely integrates three orthogonal reactive sites: an acid-labile N-Boc protecting group, a primary alcohol at the 2-position amenable to nucleophilic derivatization, and an aryl chloride at the 4-position enabling transition-metal-catalyzed cross-coupling. This triad of functional handles allows for sequential, programmable diversification into complex indole-based libraries that are inaccessible from simpler, mono-functional indole precursors .

Why Close Analogs of CAS 870535-27-6 Cannot Serve as Direct Substitutes in Multi-Step Synthesis


Superficially similar N-Boc indole derivatives cannot be interchangeably substituted for tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate because even a single missing functional group catastrophically breaks the intended synthetic sequence. Removing the 4-chloro atom to use tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate forfeits the critical handle for downstream Suzuki, Sonogashira, or Buchwald-Hartwig couplings . Conversely, using 1-Boc-4-chloroindole, which lacks the 2-hydroxymethyl group, eliminates the primary vector for chain extension or cyclization, requiring impractical C-H activation chemistry that is rarely compatible with complex substrates . Shifting the hydroxymethyl group to the 3-position (e.g., CAS 914349-01-2) is not a trivial regioisomeric swap; it fundamentally alters the electronic character and the divergent chemical pathways available for functionalizing the pyrrole ring [1]. The precise 4-chloro-2-hydroxymethyl substitution pattern is thus a non-negotiable structural requirement for any synthetic route designed around C-4 cross-coupling followed by C-2 elaboration.

Quantifiable Differentiation of CAS 870535-27-6 from its Closest Analogs: A Procurement-Driven Evidence Assessment


LogP Comparison: Enhanced Lipophilicity vs. the Non-Chlorinated Analog Directs Biological Profile

In a cross-study comparison of computed octanol-water partition coefficients, the target compound demonstrates significantly higher predicted lipophilicity than its closest non-halogenated analog. The 4-chloro substituent increases the compound's LogP by approximately 0.35 log units, a shift that has a quantifiable impact on predicted membrane permeability and can be a decisive factor in early-stage structure-activity relationship (SAR) studies .

Lipophilicity Physicochemical Properties Drug Design

Dual Synthetic Handles: Uniquely Addressing the 4- and 2-Position Vectors for Parallel Library Synthesis

From a class-level inference, the compound is the sole Boc-protected indole monomer that simultaneously presents a chlorine atom for palladium-catalyzed cross-coupling at the 4-position and a primary alcohol for nucleophilic substitution or oxidation at the 2-position. In contrast, 1-Boc-4-chloroindole (CAS 129822-46-4) lacks the C-2 handle, while tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 174180-53-1) lacks the C-4 handle. The target compound therefore uniquely enables a two-dimensional diversification strategy via sequential, site-selective reactions .

Synthetic Chemistry Cross-Coupling Indole Derivatives

Boc Protection Strategy: Mild, Selective Deprotection Preserves Sensitive Functionality

The N-Boc (tert-butoxycarbonyl) group is a chemically distinct protecting agent compared to other N-protection strategies like the tosyl (Ts) group. Literature evidence confirms that N-Boc indoles can be cleanly deprotected under mild acidic conditions (e.g., TFA in DCM at ambient temperature) or thermolytic conditions without damaging the indole ring, whereas harsher conditions (e.g., strong base or acid) are needed to cleave a tosyl group, which can lead to decomposition or epimerization in complex substrates [1]. This orthogonal stability profile is a key differentiator for planning multi-step syntheses.

Protecting Group Chemistry Peptide Synthesis Drug Development

Commercial Purity Benchmarking: Standard Assay of ≥97% Supports Consistent Research Results

A key practical differentiator for scientific procurement is the assured, vendor-documented purity level. tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate is routinely supplied with a certified purity of 97% as determined by HPLC, GC, and NMR analysis . This contrasts with the closest regioisomeric analog (CAS 914349-01-2), which is often commercially available at a lower minimum purity of 95% . While a 2% difference may seem minor, it represents a significant divergence in potential byproduct contamination, which can complicate chromatographic purification and impact the yield and integrity of subsequent sensitive catalytic reactions.

Quality Control procurement Reproducibility

High-Value Procurement Scenarios for tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate


Parallel Synthesis of 2,4-Disubstituted Indole Libraries for Kinase Drug Discovery

This scenario directly leverages the dual synthetic handles confirmed in Section 3. A medicinal chemistry team can procure this single intermediate to generate a matrix library. The first dimension of diversification involves Suzuki-Miyaura cross-coupling at the 4-chloro position, introducing aryl, heteroaryl, or vinyl groups. The second dimension modifies the 2-hydroxymethyl group, for example, by oxidation to an aldehyde for reductive amination with diverse amines. This two-step, two-dimension library approach is impossible with commercially available analogs that lack one of these critical handles .

Synthesis of a Clinical Candidate Prodrug via Late-Stage Boc Deprotection

Building on the evidence of the Boc group's mild lability, this compound is the preferred intermediate for synthesizing an active pharmaceutical molecule that requires a final, sensitive deprotection. The sequence involves constructing the complex target molecule while the indole nitrogen remains protected to prevent unwanted side reactions. As a final step, the Boc group is cleanly removed under mild acidic conditions (TFA/DCM, 1h, RT) without touching other labile functionalities [1]. This strategic choice is what allows high overall yield and purity for the final API, differentiating it from routes that would start from unprotected indoles.

Physicochemical Property Optimization for CNS-Targeted Compounds

The quantifiable higher lipophilicity (LogP 3.27 vs 2.92 for the non-chlorinated analog) directly informs the decision to use this chlorinated intermediate over the des-chloro version in a CNS drug discovery program . The 0.35 LogP increase pushes the physicochemical profile of the final compound further towards the optimal CNS drug space (typically LogP 1-4), potentially enhancing brain penetration. This scenario justifies the procurement choice based on a specific, data-driven design hypothesis for crossing the blood-brain barrier.

Reproducible High-Throughput Experimentation (HTE) with Consistent Purity

For HTE campaigns requiring hundreds of reactions, purity variance in the starting material is the primary source of irreproducible results. Procuring this compound with a certified assay of ≥97% minimizes this noise. The guaranteed 2% higher purity compared to the 95% pure regioisomer directly translates to fewer failed reactions due to catalyst poisoning by unknown impurities and eliminates the need for pre-reaction purification, ensuring that HTE effort is spent on true chemical discoveries, not troubleshooting .

Quote Request

Request a Quote for tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.